5-HYDROXY-2,2-DIMETHYL-7-{2-OXO-2-[4-(PYRROLIDIN-1-YL)PHENYL]ETHOXY}-3,4-DIHYDRO-2H-1-BENZOPYRAN-4-ONE
Overview
Description
5-HYDROXY-2,2-DIMETHYL-7-{2-OXO-2-[4-(PYRROLIDIN-1-YL)PHENYL]ETHOXY}-3,4-DIHYDRO-2H-1-BENZOPYRAN-4-ONE is a synthetic compound belonging to the class of benzopyran derivatives. These compounds are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-HYDROXY-2,2-DIMETHYL-7-{2-OXO-2-[4-(PYRROLIDIN-1-YL)PHENYL]ETHOXY}-3,4-DIHYDRO-2H-1-BENZOPYRAN-4-ONE typically involves multi-step organic reactions. One common method involves the alkylation of 7-hydroxy-4-methyl coumarin with propargyl bromide in the presence of anhydrous potassium carbonate, followed by reaction with various sodium azides . The reaction conditions often include the use of dry solvents and controlled temperatures to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Green chemistry principles, such as the use of environmentally friendly solvents and catalysts, are also increasingly being adopted in industrial settings .
Chemical Reactions Analysis
Types of Reactions
5-HYDROXY-2,2-DIMETHYL-7-{2-OXO-2-[4-(PYRROLIDIN-1-YL)PHENYL]ETHOXY}-3,4-DIHYDRO-2H-1-BENZOPYRAN-4-ONE undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: Nucleophilic substitution reactions can introduce different functional groups at specific positions on the benzopyran ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like alkyl halides. Reaction conditions often involve specific temperatures, solvents, and catalysts to achieve the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield quinone derivatives, while reduction reactions can produce alcohols. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives with different biological activities .
Scientific Research Applications
5-HYDROXY-2,2-DIMETHYL-7-{2-OXO-2-[4-(PYRROLIDIN-1-YL)PHENYL]ETHOXY}-3,4-DIHYDRO-2H-1-BENZOPYRAN-4-ONE has several scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as anti-cancer, anti-inflammatory, and anti-microbial activities.
Industry: It is used in the development of new materials and as a precursor for various industrial chemicals.
Mechanism of Action
The mechanism of action of 5-HYDROXY-2,2-DIMETHYL-7-{2-OXO-2-[4-(PYRROLIDIN-1-YL)PHENYL]ETHOXY}-3,4-DIHYDRO-2H-1-BENZOPYRAN-4-ONE involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in inflammation or cancer progression, thereby exerting its therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
Coumarin Derivatives: These compounds share a similar benzopyran structure and exhibit diverse biological activities.
Indole Derivatives: Indole derivatives also possess a heterocyclic structure and are known for their wide range of biological activities.
Uniqueness
5-HYDROXY-2,2-DIMETHYL-7-{2-OXO-2-[4-(PYRROLIDIN-1-YL)PHENYL]ETHOXY}-3,4-DIHYDRO-2H-1-BENZOPYRAN-4-ONE is unique due to its specific substitution pattern and the presence of the pyrrolidinyl group. This structural uniqueness contributes to its distinct biological activities and potential therapeutic applications .
Properties
IUPAC Name |
5-hydroxy-2,2-dimethyl-7-[2-oxo-2-(4-pyrrolidin-1-ylphenyl)ethoxy]-3H-chromen-4-one | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H25NO5/c1-23(2)13-19(26)22-18(25)11-17(12-21(22)29-23)28-14-20(27)15-5-7-16(8-6-15)24-9-3-4-10-24/h5-8,11-12,25H,3-4,9-10,13-14H2,1-2H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
COCVZFPINSYOOK-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC(=O)C2=C(C=C(C=C2O1)OCC(=O)C3=CC=C(C=C3)N4CCCC4)O)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H25NO5 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
395.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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